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molecular formula C7H5BrO4 B8806214 Methyl 4-bromo-5-formylfuran-2-carboxylate

Methyl 4-bromo-5-formylfuran-2-carboxylate

Cat. No. B8806214
M. Wt: 233.02 g/mol
InChI Key: MMIAAKDOELNXIZ-UHFFFAOYSA-N
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Patent
US07485661B2

Procedure details

A solution of 69.65 g (0.246 mol) of methyl 4,5-dibromo-2-furoate in 700 mL of dry THF was cooled to −45° C. under argon. To this solution 141.5 mL (0.282 mol) of isopropyl magnesium chloride 2M (Aldrich) was slowly added over 45 min at −43/−48° C. and the mixture was stirred for an additional hour. The resulting suspension was treated dropwise with 56.8 mL (0.737 mol) of anhydrous DMF (Aldrich, H2O<0.005%) over 30 min at −45° C. and stirred for 15 min at the same temperature. The reaction mixture was slowly warmed to +20° C., stirred for 1 hour and then it was slowly poured in a mixture of 1.2 L of HCl 1 M and 1.0 L of MTBE. The aqueous layer was separated and extracted twice with 1.0 L and 0.5 L of MTBE. The combined organic extracts were concentrated to dryness affording 57.81 g of crude material, which was crystallized from 120 mL of hot toluene and 230 mL of n-heptane. The resulting slurry was cooled to +4° C., aged for 2 h and filtered to afford 46.55 g of beige solid.
Quantity
69.65 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
141.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
56.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
81.3%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[O:5][C:6]=1Br.C([Mg]Cl)(C)C.CN([CH:20]=[O:21])C>C1COCC1.Cl.CC(OC)(C)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[O:5][C:6]=1[CH:20]=[O:21]

Inputs

Step One
Name
Quantity
69.65 g
Type
reactant
Smiles
BrC=1C=C(OC1Br)C(=O)OC
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
141.5 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
56.8 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
1.2 L
Type
solvent
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 15 min at the same temperature
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to +20° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 1.0 L and 0.5 L of MTBE
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated to dryness
CUSTOM
Type
CUSTOM
Details
affording 57.81 g of crude material, which
CUSTOM
Type
CUSTOM
Details
was crystallized from 120 mL of hot toluene and 230 mL of n-heptane
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to +4° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(OC1C=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 46.55 g
YIELD: PERCENTYIELD 81.3%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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